
2-(Dichloromethylidene)-1,3-dioxolane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Dichloromethylidene)-1,3-dioxolane is an organic compound characterized by a dioxolane ring with a dichloromethylidene substituent
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dichloromethylidene)-1,3-dioxolane typically involves the reaction of dioxolane derivatives with dichloromethylidene reagents under controlled conditions. One common method is the reaction of 1,3-dioxolane with dichlorocarbene, generated in situ from chloroform and a strong base like potassium tert-butoxide. The reaction is carried out in an aprotic solvent such as tetrahydrofuran (THF) at low temperatures to ensure the stability of the intermediate and the final product.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process. Additionally, purification techniques like distillation and recrystallization are employed to obtain high-purity products suitable for various applications.
化学反応の分析
Types of Reactions
2-(Dichloromethylidene)-1,3-dioxolane undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the dichloromethylidene group to a methyl group, resulting in the formation of 2-methyl-1,3-dioxolane.
Substitution: Nucleophilic substitution reactions can occur at the dichloromethylidene group, where nucleophiles such as amines or thiols replace the chlorine atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: 2-Methyl-1,3-dioxolane.
Substitution: Corresponding substituted dioxolane derivatives.
科学的研究の応用
2-(Dichloromethylidene)-1,3-dioxolane has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery and development.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the production of polymers and advanced materials with specific properties.
作用機序
The mechanism of action of 2-(Dichloromethylidene)-1,3-dioxolane involves its interaction with various molecular targets. The dichloromethylidene group can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its bioactive properties.
類似化合物との比較
Similar Compounds
Dichloromethane: A simple chlorinated hydrocarbon with similar reactivity but different structural properties.
2-(Dichloromethylidene)-1,1,3,3-tetramethylindane: A compound with a similar dichloromethylidene group but a different core structure.
Uniqueness
2-(Dichloromethylidene)-1,3-dioxolane is unique due to its dioxolane ring structure, which imparts distinct chemical and physical properties
特性
CAS番号 |
4362-56-5 |
|---|---|
分子式 |
C4H4Cl2O2 |
分子量 |
154.98 g/mol |
IUPAC名 |
2-(dichloromethylidene)-1,3-dioxolane |
InChI |
InChI=1S/C4H4Cl2O2/c5-3(6)4-7-1-2-8-4/h1-2H2 |
InChIキー |
UBRDNRGEKMGUQT-UHFFFAOYSA-N |
正規SMILES |
C1COC(=C(Cl)Cl)O1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,2-Dihydroacenaphtho[3,4-b]benzo[d]thiophene](/img/structure/B14162656.png)
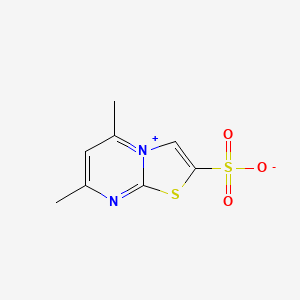

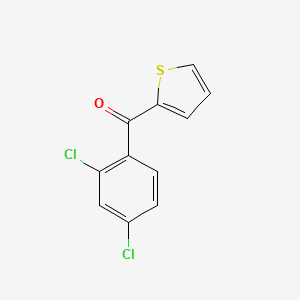
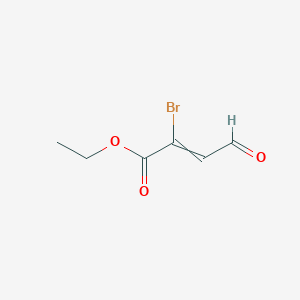
![2-(3-benzyl-4-oxospiro[6H-benzo[h]quinazoline-5,1'-cyclohexane]-2-yl)sulfanyl-N-naphthalen-1-ylacetamide](/img/structure/B14162675.png)

![7,8-Dimethoxy-4-(1-piperidinyl)-5H-pyrimido[5,4-b]indole](/img/structure/B14162689.png)
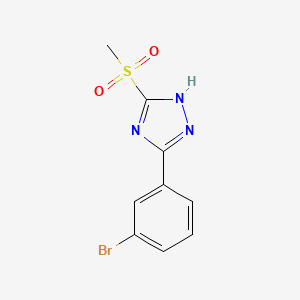
![6-[[4-(Dimethylamino)-6-(propan-2-ylamino)-1,3,5-triazin-2-yl]oxy]-2-phenylpyridazin-3-one](/img/structure/B14162708.png)
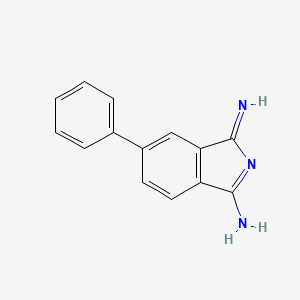

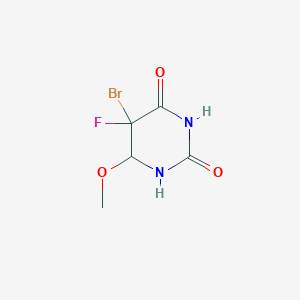
![2-[(4-Chloro-3-methylphenyl)amino]benzoic acid](/img/structure/B14162751.png)
